5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGZEYUHMXRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:
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Condensation Reaction: : The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for about 5 hours. This step yields an intermediate with a high yield of approximately 93.7% .
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Acylation: : The intermediate undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. This reaction is carried out at room temperature, resulting in a yield of 78.6% .
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Cyclization: : The acylated intermediate is then cyclized in a mixed solvent of methanol and water, producing the desired pyrazole compound with a yield of 74.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
Silver-Catalyzed [3+2] Cycloaddition
A silver-catalyzed reaction between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) forms the pyrazole core with trifluoromethyl and cyano groups. Subsequent hydrolysis or oxidation introduces the carboxylic acid moiety at position 4 (Figure 1) .
Reaction Conditions :
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Catalyst: Ag₂O (0.05 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature
Hydrazine-Cyanoalkene Condensation
1,1-Dicyanoalkenes react with methylhydrazine derivatives under basic conditions to form 5-aminopyrazole intermediates. Diazotization and elimination steps convert the amino group to a cyano group, followed by carboxylation at position 4 .
Example Reaction :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Methylhydrazine, THF, TMEDA | 5-Aminopyrazole intermediate | 47% |
| 2 | NaNO₂, HCl, then hydrolysis | 5-Cyano-4-carboxylic acid derivative | 85% |
Derivatization Reactions
The carboxylic acid and cyano groups enable diverse transformations:
Carboxylic Acid Functionalization
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Amidation : Reacts with amines (e.g., piperidine derivatives) to form bioactive amides.
Conditions : DIPEA, isopropanol, reflux .
Example :
\text{5-Cyano-1-methyl-3-CF₃-pyrazole-4-COOH} + \text{tert-butyl 4-aminopiperidine-1-carboxylate} \rightarrow \text{Amide product (yield: 86%)} . -
Esterification : Forms methyl/ethyl esters using SOCl₂ or alcohol-based conditions .
Cyano Group Reactivity
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Hydrolysis : Converts to amides (H₂O₂, NaOH) or carboxylic acids (strong acidic/basic conditions) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields aminopyrazoles, precursors for fused heterocycles like pyrazolo[1,5-a]pyrimidines .
COX-2 Inhibitor Analogues
Cyano analogues of Celecoxib (a COX-2 inhibitor) exhibit enhanced activity.
Example :
.
Herbicide Metabolites
Structural analogues (e.g., M-3 metabolite of pyroxasulfone) demonstrate environmental relevance as agrochemical breakdown products .
Regioselectivity and Mechanistic Insights
The electron-withdrawing trifluoromethyl and cyano groups direct reactivity:
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Electrophilic Substitution : Favors position 5 due to electron-deficient pyrazole ring .
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Cycloaddition Pathways : Silver coordination stabilizes intermediates, ensuring regiocontrol (e.g., 4-carboxylic acid vs. 5-cyano orientation) .
Table 1: Key Synthetic Routes
Table 2: Functional Group Reactivity
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The compound has been extensively studied for its fungicidal properties. Research indicates that derivatives of 5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid exhibit significant effectiveness against a broad spectrum of phytopathogenic fungi. These include:
- Ascomycetes : Such as Erysiphe cichoracearum (powdery mildew on cucurbits).
- Basidiomycetes : Including Puccinia species (rust diseases on cereals).
- Deuteromycetes : Such as Botrytis cinerea (gray mold on strawberries and vegetables).
The mechanism of action involves systemic efficacy, allowing these compounds to be used as foliar and soil fungicides, as well as for seed treatment .
Case Studies
A notable study demonstrated that formulations containing 5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid significantly reduced disease severity in crops like apples and grapes when applied at low rates, showcasing its potential for effective disease management with minimal environmental impact .
Synthetic Organic Chemistry
Building Block in Synthesis
In synthetic organic chemistry, 5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid serves as a versatile building block for the synthesis of various chemical entities. Its trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making it valuable in drug discovery.
Electrophilic Fluorination Reactions
Research has explored the use of this compound in electrophilic fluorination reactions, facilitating the introduction of fluorine into organic molecules. This process is crucial for developing pharmaceuticals with improved pharmacokinetic properties .
Medicinal Chemistry
Potential Therapeutic Applications
The unique structural features of 5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid make it a candidate for developing new therapeutic agents. Its derivatives have been investigated for their potential anti-inflammatory and anti-cancer activities. Preliminary studies indicate that these compounds may inhibit specific enzymes involved in disease pathways, although further research is needed to validate these findings .
Summary Table of Applications
| Application Area | Specific Uses | Examples of Target Organisms/Conditions |
|---|---|---|
| Agricultural | Fungicides | Erysiphe cichoracearum, Puccinia species, Botrytis cinerea |
| Synthetic Organic Chemistry | Building block for drug synthesis | Various pharmaceuticals |
| Medicinal Chemistry | Potential anti-inflammatory and anti-cancer agents | Enzyme inhibition studies |
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of the target compound with its analogs:
Key Observations:
- Electron-withdrawing effects: The cyano group in the target compound increases acidity compared to analogs lacking this substituent (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) .
- Lipophilicity: The trifluoromethyl group enhances lipophilicity across all analogs, but the cyano group in the target compound may reduce solubility in aqueous media .
- Molecular weight : The target compound has an intermediate molecular weight (~243.12) compared to simpler analogs (e.g., 180.08 for 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid) and more complex derivatives (e.g., 355.65 for the pyridine-linked compound) .
Biological Activity
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in agriculture and medicine, including fungicidal properties and anticancer activity. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is characterized by a pyrazole ring with a cyano group and a trifluoromethyl substituent. The molecular formula is with a molecular weight of approximately 227.14 g/mol.
Biological Activity Overview
The biological activities of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be broadly categorized into the following areas:
-
Fungicidal Activity
- This compound has been studied for its efficacy in controlling various fungal pathogens. It exhibits potent fungicidal properties, making it a candidate for agricultural applications.
- A study indicated that derivatives of pyrazole, including this compound, showed significant effectiveness against pathogenic fungi at low application rates .
-
Anticancer Properties
- Pyrazole derivatives have been recognized for their anticancer potential. Research has shown that compounds similar to 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can inhibit the proliferation of cancer cells in vitro and exhibit antitumor activity in vivo.
- Notably, compounds with similar structures have demonstrated activity against various cancer types, including lung, breast, and prostate cancers .
-
Anti-inflammatory and Analgesic Effects
- Some pyrazole derivatives are known to possess anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- In vivo studies have shown that certain pyrazole derivatives exhibit significant analgesic effects comparable to standard anti-inflammatory drugs .
Case Study 1: Fungicidal Efficacy
A recent patent highlighted the development of new formulations containing 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid aimed at enhancing fungicidal action against specific fungal strains. The study reported improved efficacy at reduced concentrations compared to existing fungicides, indicating a promising avenue for sustainable agricultural practices .
Case Study 2: Antitumor Activity
In a preclinical study assessing the anticancer properties of various pyrazole derivatives, 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid was found to induce apoptosis in K562 leukemia cells. The results demonstrated significant reductions in cell viability, suggesting its potential as an effective anticancer agent .
Research Findings
Recent research has focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
Q & A
Q. What are the key structural features of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid, and how are they characterized?
The compound features a pyrazole ring substituted with a cyano group at position 5, a methyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 4. Structural characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring connectivity.
- X-ray crystallography : For absolute configuration determination and bond-length analysis.
- Mass spectrometry (MS) : To verify molecular weight (e.g., CHFNO) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis often involves:
- Cyclocondensation : Using ethyl acetoacetate derivatives with hydrazines to form the pyrazole core.
- Functional group introduction : Trifluoromethylation via electrophilic reagents (e.g., CFX) and cyano group installation via nucleophilic substitution.
- Hydrolysis : Conversion of ester intermediates to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
Q. What are its primary applications in scientific research?
- Medicinal Chemistry : Investigated as a scaffold for enzyme inhibitors (e.g., targeting inflammatory pathways or kinases).
- Material Science : Used to design polymers with tailored thermal stability via carboxylate coordination.
- Agricultural Chemistry : Explored as a precursor for herbicides due to pyrazole bioactivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
- In vitro assays : Screen against target enzymes (e.g., COX-2 or mTOR) using fluorescence-based activity assays.
- Dose-response studies : Establish IC values to quantify potency.
- Selectivity profiling : Compare activity across related enzymes to minimize off-target effects .
Q. How should conflicting data on biological activity be analyzed?
- Experimental validation : Replicate assays under standardized conditions (pH, temperature, solvent).
- Structural analogs : Compare results with derivatives to identify substituent-dependent trends.
- Meta-analysis : Cross-reference findings with studies on structurally similar pyrazoles (e.g., Teneligliptin, an antidiabetic pyrazole derivative) .
Q. What computational methods are used to optimize its synthesis and reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates.
- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst).
- Molecular docking : Simulate interactions with biological targets to guide structural modifications .
Q. How can researchers determine the compound’s stability under varying conditions?
- Stress testing : Expose to heat, light, or humidity and monitor degradation via HPLC.
- Spectroscopic tracking : Use FTIR or NMR to detect functional group changes (e.g., decarboxylation).
- Accelerated stability studies : Store at elevated temperatures (40–60°C) to simulate long-term stability .
Q. What strategies exist for structural modification to enhance physicochemical or biological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
